REACTION_CXSMILES
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[Li]CCCC.[Cl:6][C:7]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[C:9]([Cl:17])[CH:8]=1.CN([CH:21]=[O:22])C>C1COCC1>[Cl:6][C:7]1[CH:12]=[C:11]([C:13]([F:14])([F:15])[F:16])[CH:10]=[C:9]([Cl:17])[C:8]=1[CH:21]=[O:22]
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Name
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Quantity
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5.8 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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2.5 g
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Type
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reactant
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Smiles
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ClC1=CC(=CC(=C1)C(F)(F)F)Cl
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Name
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Quantity
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0.39 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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60 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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quenched with NH4Cl solution
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Type
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EXTRACTION
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Details
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extracted with diethyl ether
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Type
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DRY_WITH_MATERIAL
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Details
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The combined extracts were dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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purified via column chromatography
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Name
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Type
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product
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Smiles
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ClC1=C(C=O)C(=CC(=C1)C(F)(F)F)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |